Ethyl tetrahydrofurfurylacetate

Description

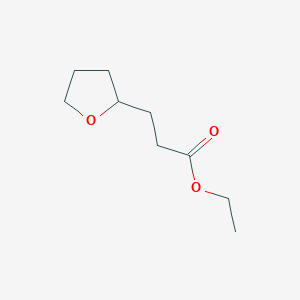

Ethyl tetrahydrofurfurylacetate (CAS No. 637-64-9), also known as (Tetrahydrofuran-2-yl)methyl acetate, is an ester derivative of tetrahydrofurfuryl alcohol. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is structurally characterized by a tetrahydrofuran (THF) ring linked to an acetate group via a methylene bridge. It is commonly used as a pharmaceutical intermediate and solvent due to its stability and moderate polarity .

Key synonyms include:

- Tetrahydrofurfuryl Acetate

- Acetic acid tetrahydrofurfuryl ester

- (Tetrahydrofuran-2-yl)methyl acetate

Properties

CAS No. |

4525-36-4 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3 |

InChI Key |

JHFYKGNJFTVPPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C(CN(CC1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Sodium hydride (NaH) or potassium hydride (KH) are popular choices for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Different alcohols.

Substitution: Ethers and other substituted esters.

Scientific Research Applications

Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Mechanism of Action

The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl tetrahydrofurfurylacetate, differing primarily in their ester groups or substituents:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 637-64-9 | C₇H₁₂O₃ | 144.17 | Tetrahydrofuran, acetate ester |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | Tetrahydrofuran, acrylate ester |

| Tetrahydrofurfuryl methacrylate | 2455-24-5 | C₉H₁₄O₃ | 170.21 | Tetrahydrofuran, methacrylate ester |

| Ethyl 2-(tetrahydrofuran-2-yl)acetate | 713-95-1 | C₈H₁₄O₃ | 158.20 | Tetrahydrofuran, ethyl acetate |

Key Observations :

- This compound and ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS 713-95-1) differ in the position of the ester group relative to the THF ring, affecting their reactivity and applications .

- Tetrahydrofurfuryl acrylate and methacrylate contain unsaturated acrylate/methacrylate groups, making them reactive monomers for polymerization, unlike the saturated acetate group in this compound .

Physicochemical Properties

- This compound: Limited data on boiling/melting points, but its moderate polarity suggests solubility in organic solvents like ethyl acetate and tetrahydrofuran .

- Tetrahydrofurfuryl acrylate : Higher molecular weight (156.18 g/mol) and lower volatility compared to this compound. It is liquid at room temperature and polymerizes readily under UV light or with initiators .

- Ethyl 2-(tetrahydrofuran-2-yl)acetate : Structural isomerism may lead to differences in boiling points and solubility compared to this compound .

Key Findings :

- This compound exhibits lower toxicity compared to its acrylate/methacrylate counterparts, which require stringent workplace controls (e.g., closed systems, PPE) due to sensitization risks .

- All tetrahydrofurfuryl derivatives share tetrahydrofurfuryl alcohol (CAS 97-99-4) as a common metabolite, but critical health effects vary based on ester group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.